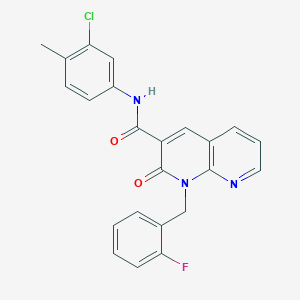

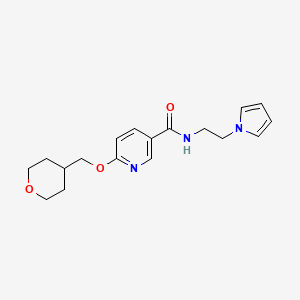

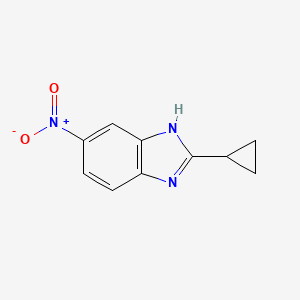

![molecular formula C12H15Cl2N3S B2701189 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1215615-36-3](/img/structure/B2701189.png)

4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It’s a white to yellow solid .

Synthesis Analysis

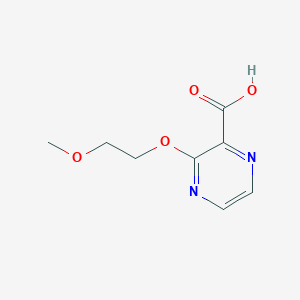

The synthesis of similar compounds involves coupling between aromatic aldehydes with o-aminothiophenols . A multi-step procedure is used to design and synthesize structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring attached to a methylpiperazine group . The InChI code for this compound is 1S/C12H15ClN2O2.ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9;/h2-3,8H,4-7H2,1H3,(H,16,17);1H .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 291.18 . The compound is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

DNA Minor Groove Binding

Benzothiazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds, including Hoechst 33258 analogues, are utilized in cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and investigation of plant chromosomes. Moreover, they serve as starting points for rational drug design due to their radioprotector and topoisomerase inhibitor properties, highlighting their significance in understanding DNA interaction mechanisms and drug development (Issar & Kakkar, 2013).

Pharmacological Activities of Arylpiperazine Derivatives

Arylpiperazine derivatives, which share a functional group with 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, have been extensively studied for their therapeutic applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo significant metabolism, including CYP3A4-dependent N-dealkylation, leading to metabolites with varied effects on serotonin and other neurotransmitter receptors. This diversity underscores the potential of arylpiperazine derivatives in developing new psychiatric medications (Caccia, 2007).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazoles are versatile heterocyclic compounds with broad pharmacological applications, including antimicrobial, anti-inflammatory, antidiabetic, and antitumor activities. The 2-arylbenzothiazole moiety, in particular, is being investigated for its antitumor potential. This broad spectrum of activity, coupled with structural simplicity and synthetic accessibility, makes benzothiazoles a critical area of focus in drug discovery and development (Kamal, Hussaini, & Mohammed, 2015).

Anticancer Potentials of Benzothiazole Derivatives

Benzothiazole and its derivatives exhibit a wide range of biological activities, significantly influenced by their structural modifications. Research has shown that these compounds possess notable anticancer potential across various cell lines, mediated through mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. This highlights the role of benzothiazole derivatives as promising candidates for cancer chemotherapy (Pathak et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Thiazoles, which are part of the compound’s structure, have been gaining considerable attention due to their broad applications in different fields . Future research could focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the broad range of biological activities associated with thiazole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in changes to cellular processes, leading to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific biological activity being expressed.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.

Result of Action

Based on the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride. For instance, the solubility of this compound in various solvents suggests that its action could be influenced by the solvent environment . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the stability and efficacy of this compound.

Eigenschaften

IUPAC Name |

4-chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S.ClH/c1-15-5-7-16(8-6-15)12-14-11-9(13)3-2-4-10(11)17-12;/h2-4H,5-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRZWJUTQQAOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(diethylamino)ethyl)thio)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701106.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2701108.png)

![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)

![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)